Vanadyl sulfate dihydrate

acute toxicity LD50 safety pharmacology

Researchers requiring vanadium for chronic oral studies often encounter dose-limiting toxicity and speciation instability when substituting pentavalent metavanadate salts. Vanadyl sulfate dihydrate (CAS 16840-96-3) eliminates this variability by delivering the stable vanadyl ion (VO²⁺), the most robust diatomic ion in aqueous solution. • 4.6-fold higher oral LD₅₀ vs sodium metavanadate - safer default for long-term rodent glycemic efficacy studies • Negative in gene conversion & point mutation assays - no DNA-damage confounds in phosphatase-inhibition or insulin-mimetic cell experiments • >2-fold solubility advantage over sodium metavanadate - enables concentrated impregnation solutions for maximum metal loading on oxide supports • 467 g/L water solubility at 20 °C - straightforward solution-phase processing for hydrothermal catalyst synthesis

Molecular Formula H4O7SV
Molecular Weight 199.04 g/mol
Cat. No. B1258227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadyl sulfate dihydrate
Molecular FormulaH4O7SV
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESO.O.[O-]S(=O)(=O)[O-].O=[V+2]
InChIInChI=1S/H2O4S.2H2O.O.V/c1-5(2,3)4;;;;/h(H2,1,2,3,4);2*1H2;;/q;;;;+2/p-2
InChIKeyAGFASGGUHBOODX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadyl Sulfate Dihydrate – Tetravalent Vanadium Source


Vanadyl sulfate dihydrate (VOSO₄·2H₂O) is an inorganic vanadium(IV) salt that crystallizes as a blue hygroscopic solid and serves as one of the most widely used laboratory sources of vanadium [1]. It delivers the vanadyl ion (VO²⁺), which is recognized as the most stable diatomic ion, ensuring reliable V⁴⁺ speciation in aqueous solution [1]. This compound is employed across insulin‑mimetic research, dietary supplement formulation, and heterogeneous catalyst synthesis, with its high water solubility (467 g/L at 20 °C) enabling straightforward solution‑phase processing [2].

Vanadium Source Stable V4+ (vanadyl) speciation in aqueous solution
Processing High water solubility supports solution-phase processing
Research Use Insulin-mimetic research, supplement formulation, catalyst synthesis

Why Substitution with Other Vanadium Salts Fails


Inorganic vanadium compounds exist in multiple oxidation states that govern their biological fate and toxicity. The U.S. EPA has identified differential absorption and toxicity across vanadium species as a key scientific issue, with pentavalent metavanadate (V⁵⁺) exhibiting greater gastrointestinal absorption and heightened toxicity relative to tetravalent vanadyl sulfate (V⁴⁺) in animal models [1]. Furthermore, vanadium species can interconvert in solution depending on pH, concentration, and redox potential, meaning that the initial oxidation state and counter‑ion profoundly influence experimental reproducibility [1]. Simply substituting one vanadium salt for another without controlling speciation can lead to divergent pharmacokinetic, toxicological, and catalytic outcomes.

Oxidation state mismatch Pentavalent metavanadate (V5+) shows greater GI absorption and toxicity relative to V4+ in animal models.
Speciation instability Vanadium species interconvert in solution; pH, concentration, and redox potential alter speciation and reproducibility.
Counter-ion impact Different counter-ions (sodium vs ammonium metavanadate) may shift pharmacokinetic, toxicological, and catalytic outcomes.

Quantitative Differentiation Against Closest Analogs


Acute Oral Toxicity vs Sodium Metavanadate

In a direct head‑to‑head study, the 14‑day oral LD₅₀ of vanadyl sulfate pentahydrate in rats was 448.0 mg/kg, compared with 98.0 mg/kg for sodium metavanadate [1]. This represents an approximately 4.6‑fold lower acute lethal toxicity for the tetravalent vanadium compound.

Acute oral toxicity
Head-to-head
LD50: 448.0 mg/kg (VOSO4) vs 98.0 mg/kg (NaVO3) in rats; ~4.6-fold difference
Reported acute toxicity endpoint comparison
Rat oral gavage, 14-day observation
acute toxicity LD50 safety pharmacology

Subchronic Neurotoxicity Profile

In a National Toxicology Program 14‑day drinking‑water study, animals in the 1000 and 2000 mg/L sodium metavanadate groups were removed early due to overt toxicity, and lethargy and abnormal gait were observed exclusively in vanadate‑exposed animals. No comparable neurological signs or early removal occurred in vanadyl‑sulfate‑treated groups at equivalent concentrations [1].

Subchronic neurotoxicity
Head-to-head
No lethargy, abnormal gait, or early removal in vanadyl sulfate groups at 1000–2000 mg/L; observed for NaVO3
Reported neurobehavioral endpoint context
Drinking water, 14 days, rats and mice
subchronic toxicity neurotoxicity NTP study

Yeast Genotoxicity Assessment

In Saccharomyces cerevisiae D7 strain assays, vanadyl sulfate (tetravalent form, V⁴⁺) induced no convertants and no revertants in cells harvested from stationary growth phase. In contrast, ammonium metavanadate (pentavalent form, V⁵⁺) induced mitotic gene conversion and point reverse mutation in the same strain [1].

Yeast genotoxicity
Head-to-head
No convertants or revertants (V4+); positive for gene conversion and point mutation (V5+)
Reported genotoxicity assay context
S. cerevisiae D7, stationary phase
genotoxicity yeast assay mutagenicity

Cytotoxicity in CHO Cells

In Chinese hamster ovary (CHO) cells, the 50% toxic concentration (TC₅₀) for ammonium metavanadate was 16 µg elemental vanadium per mL, compared with 23 µg V/mL for vanadyl sulfate, demonstrating a 1.44‑fold greater cytotoxicity for the pentavalent salt [1].

Cytotoxicity in CHO cells
Head-to-head
TC50: 23 µg V/mL (VOSO4) vs 16 µg V/mL (NH4VO3); 1.44-fold higher for vanadyl
Supports cytotoxicity endpoint review
CHO cells, morphological endpoint
cytotoxicity CHO cells TC50

Aqueous Solubility Advantage

Vanadyl sulfate dihydrate exhibits a water solubility of 467 g/L at 20 °C, whereas sodium metavanadate has a solubility of 211 g/L at 25 °C [1]. This >2.2‑fold solubility advantage facilitates higher vanadium loading in aqueous formulations and catalyst precursor solutions.

Aqueous solubility
Cross-study
467 g/L at 20°C (VOSO4·2H2O) vs 211 g/L at 25°C (NaVO3); ~2.2-fold higher
Reported aqueous solubility context
Temperature difference modestly favors comparator
solubility formulation aqueous processing

Procurement-Optimized Application Scenarios


Preclinical Diabetes & Insulin-Mimetic Studies

Vanadyl sulfate dihydrate is the preferred vanadium source for chronic oral administration studies in rodent models of diabetes where dose‑limiting toxicity must be minimized. Its 4.6‑fold higher oral LD₅₀ compared with sodium metavanadate [Section 3, Evidence 1] and absence of neurobehavioral toxicity at high drinking‑water concentrations [Section 3, Evidence 2] make it the safer default for long‑term glycemic efficacy experiments [1].

Heterogeneous Catalyst Synthesis with V⁴⁺ Precursors

For the hydrothermal synthesis of vanadium‑substituted molecular sieves such as VAPO‑5, vanadyl sulfate dihydrate delivers a homogeneous distribution of isolated vanadium sites with superior single‑site catalyst characteristics compared to V₂O₅ [2]. Its >2‑fold solubility advantage over sodium metavanadate [Section 3, Evidence 5] enables concentrated impregnation solutions that maximize metal loading on oxide supports without premature precipitation.

Genotoxicity-Free Eukaryotic Cell-Based Assays

When designing yeast or mammalian cell experiments in which vanadium is used as a phosphatase inhibitor or insulin‑mimetic stimulus, vanadyl sulfate dihydrate is the rational choice over ammonium metavanadate because it does not induce gene conversion or point mutation [Section 3, Evidence 3] and exhibits a 1.44‑fold higher TC₅₀ in CHO cells [Section 3, Evidence 4], reducing the risk that observed biological effects are confounded by DNA damage or cytotoxicity [3].

Application
Selection Property
Validation Focus
Insulin-mimetic research models
Vanadium speciation control (V4+)
Oral exposure and neurobehavioral endpoint monitoring
Heterogeneous catalyst synthesis
High aqueous solubility for impregnation
Vanadium loading uniformity and phase purity
Eukaryotic phosphatase inhibition assays
Reported genotoxicity and cytotoxicity context
DNA damage and cytotoxicity endpoint review
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